molecular formula C27H30N2O4 B5164819 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide

4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide

Cat. No.: B5164819
M. Wt: 446.5 g/mol
InChI Key: FLKLDMSOWVGRJX-UHFFFAOYSA-N
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Description

4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the butylphenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-methylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide
  • 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide
  • 4-(2-((4-propylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide

Uniqueness

4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-N-(2-ethoxyphenyl)benzamide stands out due to its specific functional groups, which confer unique chemical properties and potential applications. Its butylphenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-3-5-8-20-11-15-22(16-12-20)28-26(30)19-33-23-17-13-21(14-18-23)27(31)29-24-9-6-7-10-25(24)32-4-2/h6-7,9-18H,3-5,8,19H2,1-2H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKLDMSOWVGRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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